![molecular formula C15H25NO5 B1378583 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid CAS No. 1797019-22-7](/img/structure/B1378583.png)
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Overview
Description
“7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid” is a chemical compound with the molecular formula C15H25NO5 . It has a molecular weight of 299.36 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a bicyclic ring and a carboxylic acid group . The InChI string for this compound isInChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-15(11(17)18)9-7-6-8-20-10(9)14(15,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.36 g/mol . It has a computed XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 299.17327290 g/mol . The topological polar surface area is 84.9 Ų . It has a heavy atom count of 21 . The complexity of the molecule, computed by Cactvs, is 454 .Scientific Research Applications
Overview
The specific compound 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid has not been directly referenced in the literature available through Consensus. However, research on related carboxylic acids and their derivatives provides insight into potential applications in scientific research. These applications include biocatalyst inhibition studies, synthesis of bioactive compounds, and understanding the role of similar structures in biological systems.
Biocatalyst Inhibition
Carboxylic acids, including those structurally related to the compound , have been studied for their impact on biocatalysts such as microbes used in fermentative production processes. These acids can inhibit microbial growth at concentrations below desired yields, affecting industrial bioproduction. Understanding the mechanisms of inhibition by carboxylic acids can guide metabolic engineering strategies to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Bioactive Compound Synthesis
Natural and synthetic carboxylic acids have been explored for their potential in synthesizing bioactive compounds. For example, neo fatty (carboxylic) acids and their derivatives exhibit various biological activities and have applications in developing antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds are promising for future chemical preparations in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Role in Biological Systems
The study of carboxylic acids and their derivatives extends to understanding their roles in biological systems. For instance, the precursor of ethylene, a simple carboxylic acid derivative, has many roles beyond just being a precursor, including acting as a signal molecule in plants. Such insights help elucidate the complex interplay of small molecules in plant biology and their potential applications in agriculture (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
8,8-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-15(11(17)18)9-7-6-8-20-10(9)14(15,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIDJHXBOPLOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)NC(=O)OC(C)(C)C)CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




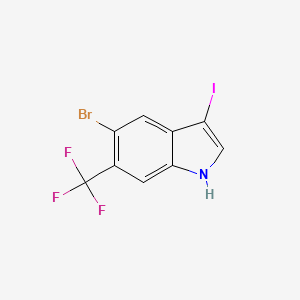
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)
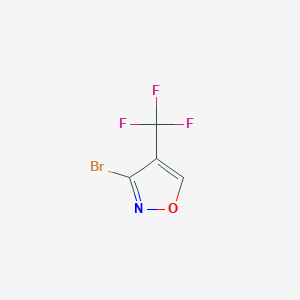
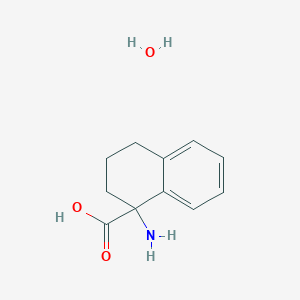
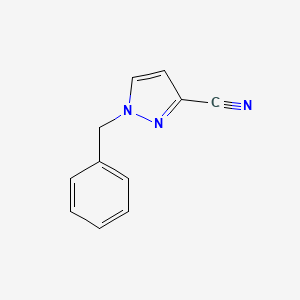



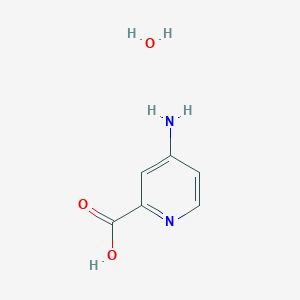
![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)

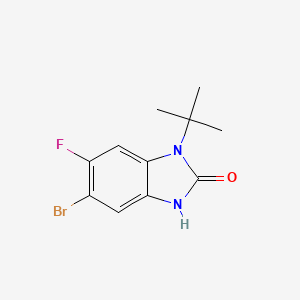
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)